1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Overview
Description
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with two methyl groups attached at the 1 and 6 positions. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. For example, a multicomponent reaction involving a pyridine derivative, a pyrazine derivative, and a suitable catalyst can be employed to form the desired compound. The reaction typically requires mild conditions, such as room temperature or slightly elevated temperatures, and can be carried out in solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of non-hazardous solvents and environmentally friendly catalysts is preferred to ensure safety and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine-2,3-diol: Similar structure but with hydroxyl groups instead of methyl groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a fused ring system, but with different nitrogen positioning and functional groups.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, differing in the position of nitrogen atoms and substituents
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,6-dimethyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-7-9(10-6)11-8(13)5-12(7)2/h3-4H,5H2,1-2H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRNLABVGLNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620313 | |
Record name | 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689259-31-2 | |
Record name | 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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